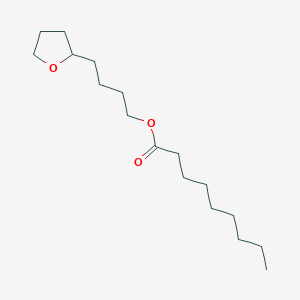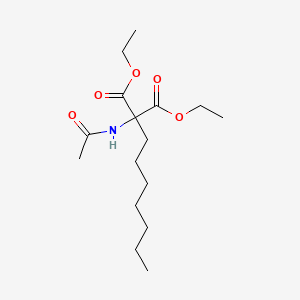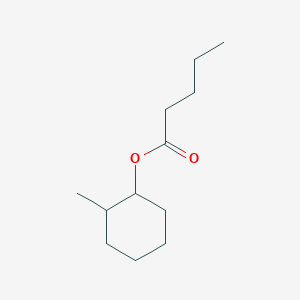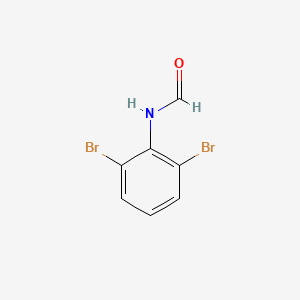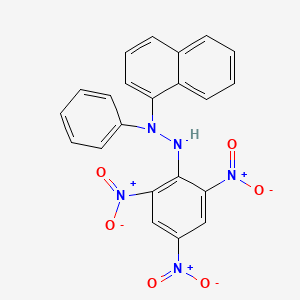
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a hydrazine functional group bonded to a naphthalene ring, a phenyl ring, and a trinitrophenyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of naphthalen-1-ylhydrazine with 2,4,6-trinitrobenzaldehyde under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. Its hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function. Additionally, the presence of nitro groups allows the compound to participate in redox cycling, generating reactive oxygen species that can induce oxidative stress and cell death in certain biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine:
2-(2,4,6-Trinitrophenyl)hydrazine: Simplified structure with only the trinitrophenyl group, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its combination of structural elements, which confer specific reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
6341-42-0 |
|---|---|
Molekularformel |
C22H15N5O6 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C22H15N5O6/c28-25(29)17-13-20(26(30)31)22(21(14-17)27(32)33)23-24(16-9-2-1-3-10-16)19-12-6-8-15-7-4-5-11-18(15)19/h1-14,23H |
InChI-Schlüssel |
IQOXZGIMXYXPQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


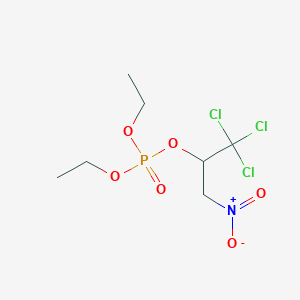
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
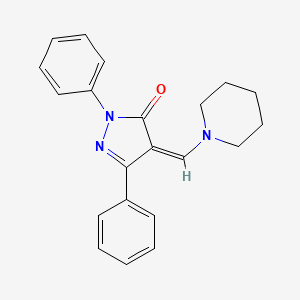
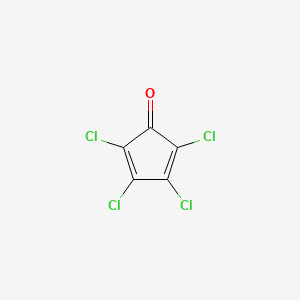
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
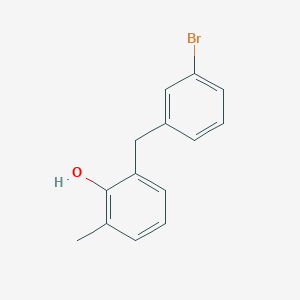
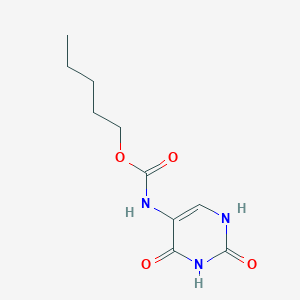
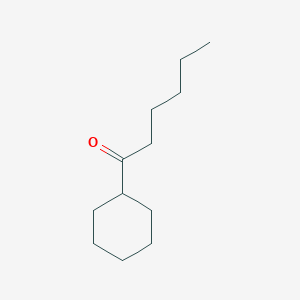
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
